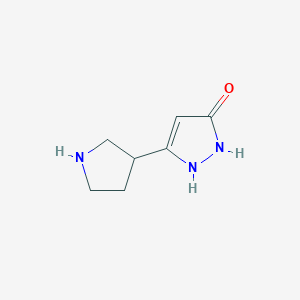
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both a pyrrolidine and a pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a hydrazine derivative under acidic or basic conditions to form the pyrazolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
化学反应分析
Types of Reactions
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrazolone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyrazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrazolones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用机制
The mechanism of action of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolone derivatives and pyrrolidine-containing molecules. Examples include:
- 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one
- Pyrrolidine-2,5-dione
- Pyrrolizines
Uniqueness
What sets 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one apart is its unique combination of the pyrrolidine and pyrazolone rings, which may confer distinct biological activities and chemical reactivity.
生物活性
5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrazolones, characterized by a pyrrolidine moiety attached to a pyrazolone core. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of pyrrolidine derivatives. For instance, in vitro tests demonstrated that compounds similar to this compound exhibited significant antibacterial effects against various strains of bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.0039 mg/mL |
| This compound | Escherichia coli | 0.025 mg/mL |
These results indicate that the compound has potent antibacterial activity, particularly against gram-positive and gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus species.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 0.0048 mg/mL |
| This compound | Aspergillus niger | 0.0098 mg/mL |
The efficacy against these fungal strains suggests potential therapeutic applications in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays conducted on breast cancer cell lines MDA-MB-231 and MCF-7 revealed significant cytotoxic effects.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MDA-MB-231 | 6.25 | 30 |
| MCF-7 | 25 | 40 |
These findings indicate that the compound can effectively reduce cell viability in cancer cell lines at low concentrations .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Interaction with Receptors : Binding to specific receptors involved in cellular signaling can alter cellular responses and promote therapeutic effects.
Case Studies
A notable study investigated the effects of pyrrolidine derivatives on various cancer cell lines. The results showed that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity depending on their structural modifications .
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11) |
InChI 键 |
NXIFLFFIQCQPGP-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=CC(=O)NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















